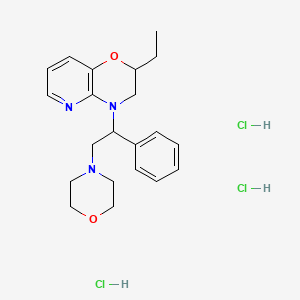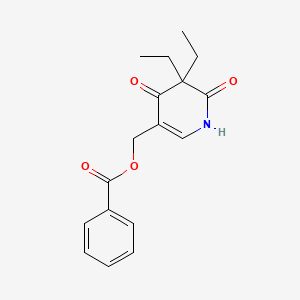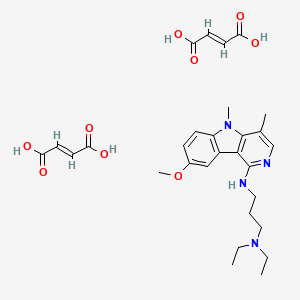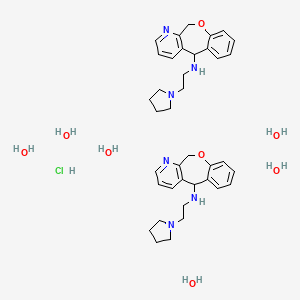
17-alpha-Pregn-5-en-20-one, 3-beta-chloro-16-beta-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-alpha-Pregn-5-en-20-one, 3-beta-chloro-16-beta-methyl- is a synthetic steroidal compound. It belongs to the class of pregnane steroids, which are characterized by their 21-carbon skeleton. This compound is notable for its unique structural modifications, including the presence of a chlorine atom at the 3-beta position and a methyl group at the 16-beta position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-alpha-Pregn-5-en-20-one, 3-beta-chloro-16-beta-methyl- typically involves multiple steps, starting from readily available steroid precursors. The key steps include:
Chlorination: Introduction of the chlorine atom at the 3-beta position.
Methylation: Addition of the methyl group at the 16-beta position.
Oxidation and Reduction: Various oxidation and reduction reactions to achieve the desired functional groups and stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
17-alpha-Pregn-5-en-20-one, 3-beta-chloro-16-beta-methyl- undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
17-alpha-Pregn-5-en-20-one, 3-beta-chloro-16-beta-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 17-alpha-Pregn-5-en-20-one, 3-beta-chloro-16-beta-methyl- involves its interaction with specific molecular targets, such as steroid hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include the regulation of inflammatory responses and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diyl 3-acetate 17-benzoate
- Pregn-5-en-20-one, 3,16-bis[(trimethylsilyl)oxy]-, O-methyloxime
- Pregn-5-ene-3-beta,16-alpha,20-alpha-triol
Uniqueness
What sets 17-alpha-Pregn-5-en-20-one, 3-beta-chloro-16-beta-methyl- apart from similar compounds is its specific structural modifications, which confer unique chemical and biological properties. The presence of the chlorine atom and the methyl group at specific positions enhances its reactivity and potential therapeutic applications.
Propriétés
Numéro CAS |
96478-59-0 |
|---|---|
Formule moléculaire |
C22H33ClO |
Poids moléculaire |
348.9 g/mol |
Nom IUPAC |
1-[(3S,8S,9S,10R,13S,14S,16S,17R)-3-chloro-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C22H33ClO/c1-13-11-19-17-6-5-15-12-16(23)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)24/h5,13,16-20H,6-12H2,1-4H3/t13-,16-,17+,18-,19-,20-,21-,22-/m0/s1 |
Clé InChI |
NFYMGEGTTYAURK-RGEWOSBMSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@@H]1C(=O)C)C)C)Cl |
SMILES canonique |
CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



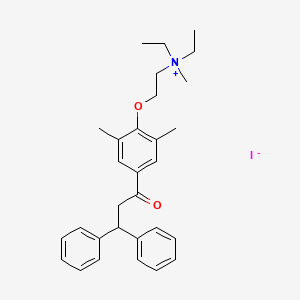
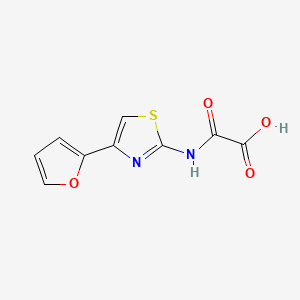

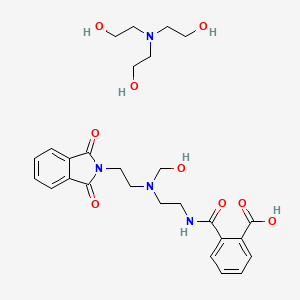

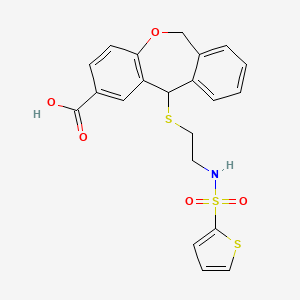
![[(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate](/img/structure/B12745511.png)
![phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B12745520.png)

